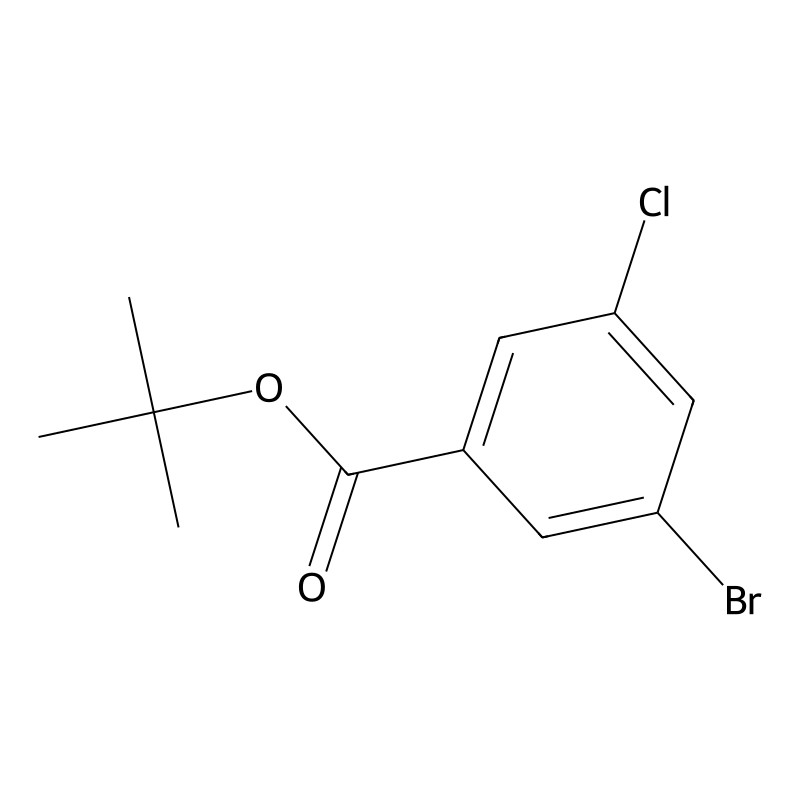

tert-Butyl 3-bromo-5-chlorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-Butyl 3-bromo-5-chlorobenzoate is an organic compound classified as an aromatic ester. Its chemical formula is , and it features a tert-butyl group attached to the benzoate moiety, which is further substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively. This compound exhibits unique structural characteristics that influence its chemical behavior and potential applications.

- Hydrolysis:This reaction indicates the compound's susceptibility to hydrolysis, leading to the formation of the corresponding acid and alcohol.

- Esterification:

The compound can be synthesized through the esterification of 3-bromo-5-chlorobenzoic acid with tert-butanol, releasing water as a byproduct:

The synthesis of tert-butyl 3-bromo-5-chlorobenzoate typically involves the following steps:

- Preparation of 3-bromo-5-chlorobenzoic acid: This can be achieved through bromination and chlorination of benzoic acid derivatives.

- Esterification Reaction: The prepared acid is then reacted with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield tert-butyl 3-bromo-5-chlorobenzoate .

Tert-butyl 3-bromo-5-chlorobenzoate finds potential applications in various fields:

- Pharmaceuticals: Due to its possible biological activities, it may serve as a precursor or intermediate in drug synthesis.

- Agriculture: Compounds with similar structures are often investigated for their potential as pesticides or herbicides.

- Chemical Research: It may be utilized in synthetic organic chemistry as a building block for more complex molecules.

Several compounds share structural similarities with tert-butyl 3-bromo-5-chlorobenzoate, each exhibiting unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 3-bromo-5-chlorobenzoate | 933585-58-1 | Methyl ester variant |

| Ethyl 5-bromo-2-chlorobenzoate | 76008-73-6 | Different substitution pattern |

| Methyl 4-bromo-2-chlorobenzoate | 185312-82-7 | Variation in position of halogen substituents |

| Methyl 3-bromo-4-chlorobenzoate | 107947-17-1 | Different substitution pattern |

| Methyl 3-bromo-4,5-dichlorobenzoate | 1160574-77-5 | Additional chlorine substituent |

These compounds highlight the structural diversity within the benzoate ester class and underscore the unique attributes of tert-butyl 3-bromo-5-chlorobenzoate due to its specific halogen substitutions and tert-butyl group.